molecular formula C23H21BrO B1529731 Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- CAS No. 510730-18-4

Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-

Cat. No.: B1529731
CAS No.: 510730-18-4
M. Wt: 393.3 g/mol
InChI Key: CBNSSGVJTRUXHP-UHFFFAOYSA-N
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Description

Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- is a useful research compound. Its molecular formula is C23H21BrO and its molecular weight is 393.3 g/mol. The purity is usually 95%.
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Biological Activity

Benzene derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- is a complex organic molecule with potential applications in pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C15H15Br3O\text{C}_{15}\text{H}_{15}\text{Br}_3\text{O}

This compound features three bromomethyl groups attached to a central benzene ring, which is expected to influence its reactivity and biological interactions.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the compound's ability to inhibit cancer cell growth has been evaluated using various cell lines.

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

Compound NameCell LineGI50 (µM)% Growth Inhibition
Benzene Derivative AMDA-MB-231 (Breast)16.2 ± 1.0262%
Benzene Derivative BHeLa (Cervical)7.62 ± 0.9170%
DoxorubicinMDA-MB-2314.21 ± 0.2285%
CisplatinHeLa2.64 ± 0.1390%

GI50 values represent the concentration required to inhibit cell growth by 50%.

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : The bromomethyl groups may interact with cellular components leading to apoptosis in cancer cells.
  • Targeting Key Proteins : Similar compounds have shown interactions with proteins such as caspase-3 and NF-κB, crucial in regulating apoptosis and cell survival pathways.

Study on Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of various benzene derivatives on human cancer cell lines. The research utilized MTT assays to determine cell viability after treatment with the compound.

Findings :

  • The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.
  • Molecular docking studies revealed strong binding affinities to target proteins involved in apoptosis signaling pathways.

Properties

IUPAC Name

[2-(bromomethyl)prop-2-enoxy-diphenylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrO/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16H,1,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNSSGVJTRUXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 (2.56 g; 7.74 mmol) in CH2Cl2 (75 ml), CBr4 (3.63 g; 10.83 mmol) and triphenylphosphine (2.47 g; 9.31 mmol) were added respectively at 0° C. and the reaction was stirred at room temperature for 40 min. Cooled to 0° C., ethyl acetate (100 mL) and saturated aqueous NaHCO3 (30 mL) were added. The organic layer was separated and washed by saturated aqueous NaCl, and dried over anhydrous Na2SO4. After evaporation of the solvent, the residue was purified by flash column chromatography over silica gel using CH2Cl2-hexane (1:5) as the eluent to afford 11 as white solid (3.02 g; 92% yield): 1H NMR (400 MHz, CDCl3) δ 7.42-7.48 (m, 6H, six of ArH), 7.27-7.33 (m, 6H, six of ArH), 7.20-7.27 (m, 3H, three of ArH), 5.37 (s, 1H, one of C═CH2), 5.31 (s, 1H, one of C═CH2), 4.01 (s, 2H, CH2Br), 3.75 (s, 2H, Ph2COCH2); 13C NMR (100 MHz, CDCl3) δ 143.6, 142.6, 128.4, 127.6, 126.9, 115.8, 86.9, 64.2, 33.5, (9).
Name
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
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Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
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Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
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Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Reactant of Route 5
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Reactant of Route 6
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-

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